

# Spectroscopic and Structural Elucidation of (+)-Cavicularin: A Technical Overview

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## Compound of Interest

Compound Name: (+)-Cavicularin

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**(+)-Cavicularin** is a unique natural phenolic metabolite first isolated from the liverwort *Cavicularia densa* Steph.[1][2]. This macrocyclic bis(bibenzyl) is distinguished not by traditional chiral centers, but by the rare combination of planar and axial chirality, making it a molecule of significant interest in stereochemistry and natural product synthesis.[1] Its highly strained structure, which includes a benzene ring bent significantly out of planarity, is typically reserved for synthetic cyclophanes and presents unique challenges and opportunities for spectroscopic analysis and therapeutic development.[1] The specific rotation for **(+)-cavicularin** has been reported as  $[\alpha]_{D21} +168.2^\circ$  (c 0.25, MeOH).[1]

This technical guide provides a summary of the spectroscopic data for **(+)-Cavicularin**, based on the foundational structure elucidation studies. It also outlines the general experimental protocols employed for the isolation and characterization of such natural products.

## Molecular and Spectroscopic Data

The structure of **(+)-Cavicularin** was definitively established through extensive spectroscopic analysis, primarily high-field 2D Nuclear Magnetic Resonance (NMR) and confirmed by X-ray crystallography.[1] While the specific, detailed peak-by-peak data from the original publication is not fully available in the reviewed literature, this section summarizes the key spectroscopic information and expected characteristics based on its known structure (C<sub>28</sub>H<sub>22</sub>O<sub>4</sub>).

## Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a novel compound. For **(+)-Cavicularin**, high-resolution mass spectrometry (HRMS) would have been used to confirm its molecular formula.

Parameter	Value
Molecular Formula	C <sub>28</sub> H <sub>22</sub> O <sub>4</sub>
Molecular Weight	422.1518 g/mol (calculated)
Expected Ionization	Electrospray Ionization (ESI) or similar soft techniques
Expected m/z value	[M+H] <sup>+</sup> at ~423.1591, [M+Na] <sup>+</sup> at ~445.1410

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **(+)-Cavicularin** is expected to show characteristic absorption bands for its hydroxyl and aromatic functionalities.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Notes
O-H stretch (phenolic)	3500-3200 (broad)	Indicates the presence of hydroxyl groups, likely showing hydrogen bonding.
C-H stretch (aromatic)	3100-3000	Characteristic of C-H bonds on the benzene and phenanthrene rings.
C-H stretch (aliphatic)	3000-2850	From the ethylene bridges in the macrocyclic structure.
C=C stretch (aromatic)	1600-1475	Multiple bands are expected due to the complex aromatic system.
C-O stretch (phenol)	1260-1180	Indicates the C-O bond of the phenolic groups.
C-O stretch (ether)	1300-1000	Arising from the ether linkage within the macrocycle.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. The structure of **(+)-Cavicularin** was determined using high-field (600 MHz) 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D NMR experiments (e.g., COSY, HMBC, HSQC, NOESY).<sup>[1]</sup>

### <sup>1</sup>H NMR Data Summary (Expected)

Proton Type	Expected Chemical Shift ( $\delta$ , ppm)	Notes
Aromatic (Ar-H)	6.0 - 8.0	A complex pattern of signals is expected due to the various protons on the substituted aromatic rings.
Phenolic (Ar-OH)	4.5 - 7.0 (broad)	These signals are often broad and their position can be concentration and solvent dependent.
Aliphatic (-CH <sub>2</sub> -CH <sub>2</sub> -)	2.5 - 4.0	Protons of the ethylene bridges would appear in this region, likely as complex multiplets due to strain.

#### <sup>13</sup>C NMR Data Summary (Expected)

Carbon Type	Expected Chemical Shift ( $\delta$ , ppm)	Notes
Aromatic (C-O)	150 - 160	Carbons attached to the phenolic hydroxyl groups are expected to be significantly deshielded.
Aromatic (C=C)	110 - 145	A large number of signals corresponding to the carbons of the bibenzyl and dihydrophenanthrene moieties.
Aliphatic (-CH <sub>2</sub> -)	20 - 40	Signals for the two ethylene bridges connecting the aromatic units.

## Experimental Protocols

The elucidation of a novel natural product like **(+)-Cavicularin** follows a standardized workflow from collection to final structure confirmation.

## Isolation and Purification

- **Collection and Extraction:** The source organism, the liverwort *Cavicularia densa*, is collected, dried, and ground.<sup>[2]</sup> The powdered material is then subjected to exhaustive extraction, typically using a solvent like methanol over an extended period to ensure the recovery of secondary metabolites.<sup>[2]</sup>
- **Fractionation:** The crude methanol extract is concentrated and then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on polarity.
- **Chromatography:** The bioactive fractions are subjected to multiple rounds of column chromatography.<sup>[2]</sup> Common stationary phases include silica gel and Sephadex. This is followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.<sup>[2]</sup>

## Spectroscopic Analysis

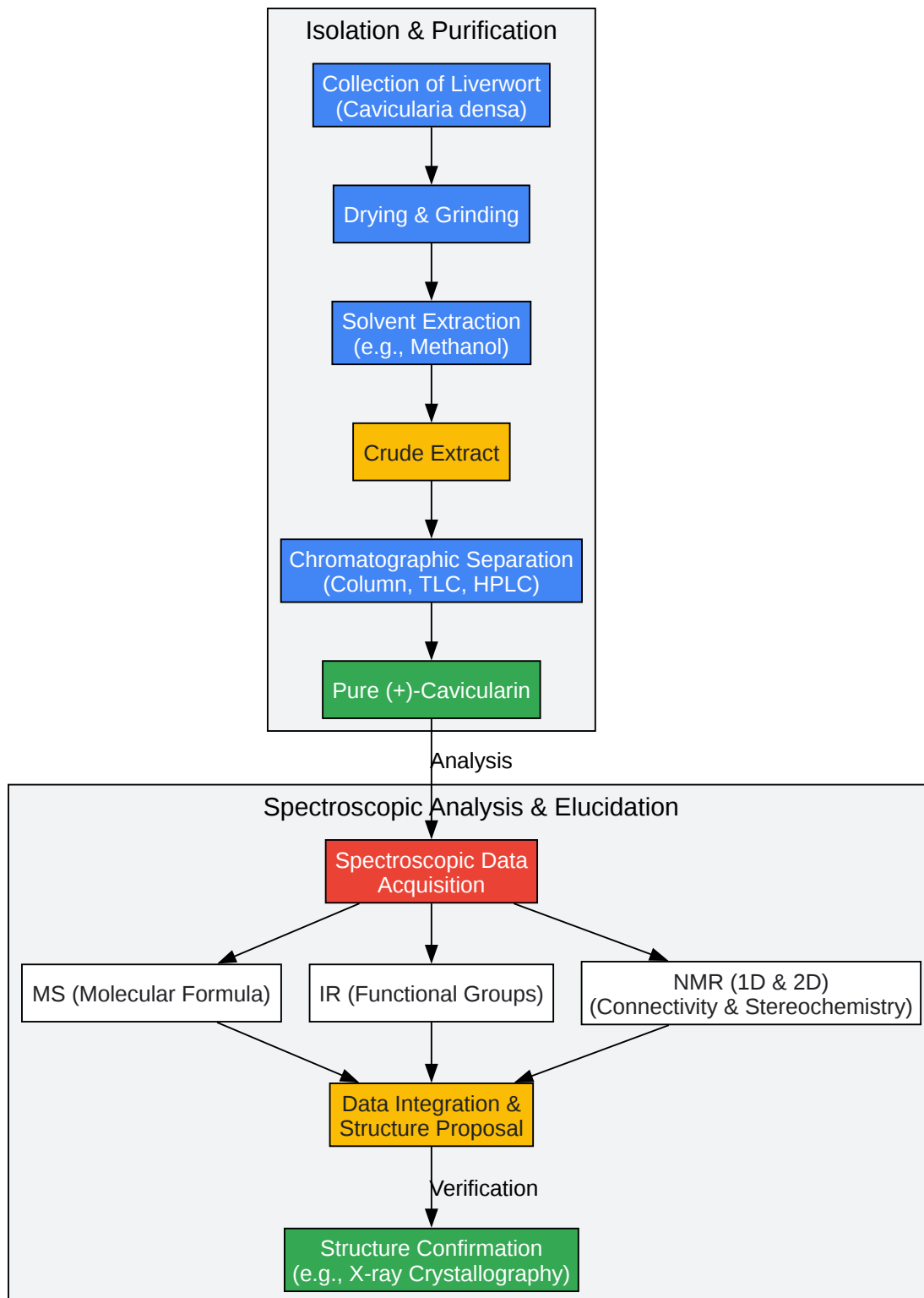
- **Mass Spectrometry:** A solution of the purified compound is analyzed by high-resolution mass spectrometry (HRMS), often using ESI-TOF (Electrospray Ionization - Time of Flight), to determine the accurate mass and deduce the molecular formula.
- **NMR Spectroscopy:** The pure compound is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Methanol-d<sub>4</sub>).<sup>[3]</sup> A suite of NMR experiments is performed:
  - <sup>1</sup>H NMR: To identify all proton environments and their multiplicities.
  - <sup>13</sup>C NMR & DEPT: To identify all unique carbon signals and determine the number of attached protons (CH<sub>3</sub>, CH<sub>2</sub>, CH, or quaternary C).
  - 2D COSY (<sup>1</sup>H-<sup>1</sup>H Correlation Spectroscopy): To establish proton-proton spin coupling networks, identifying adjacent protons.
  - 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

- 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry and conformation of the molecule.
- IR Spectroscopy: A small amount of the sample is analyzed, either as a thin film, a KBr pellet, or in solution, to identify key functional groups.

## Workflow for Natural Product Elucidation

The following diagram illustrates the typical workflow from biological source to final structure confirmation for a novel natural product like **(+)-Cavicularin**.

## Workflow for the Isolation and Structural Elucidation of (+)-Cavicularin

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